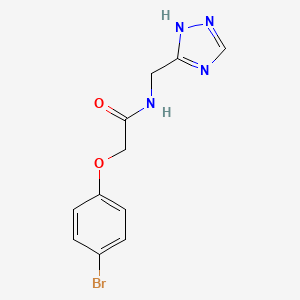

n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide

Description

n-((1H-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide is a 1,2,4-triazole derivative featuring a methyl-linked triazole core attached to an acetamide backbone substituted with a 4-bromophenoxy group. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula |

C11H11BrN4O2 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-ylmethyl)acetamide |

InChI |

InChI=1S/C11H11BrN4O2/c12-8-1-3-9(4-2-8)18-6-11(17)13-5-10-14-7-15-16-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16) |

InChI Key |

LBMFJZAWWXOBQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=NC=NN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

Attachment of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 4-bromophenol and an appropriate leaving group.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Triazole Ring Formation

Triazole rings are often synthesized via cyclization of acylhydrazine derivatives. For example, 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides cyclize under alkaline conditions to form 1,2,4-triazoles . This method may be adapted for the target compound by selecting appropriate acylating agents and aryl substituents.

Alkylation of the Triazole Moiety

Alkylation introduces the methyl group at the triazole’s C-5 position. A similar reaction involves S-alkylation of triazole derivatives using cesium carbonate as a base and DMF as a solvent . For instance, triazole-3-thiols react with alkylating agents (e.g., 2-bromo-1-phenylethanone) to yield alkylated derivatives.

Bromophenoxy Group Incorporation

The bromophenoxy group is likely introduced via nucleophilic substitution or coupling. For example, 4-bromophenol derivatives can react with chloroacetamide precursors under basic conditions to form the acetamide linkage.

Acetamide Formation

Amide coupling reactions, such as those involving LiH in DMF, are employed to attach the acetamide group . This step may involve substituting a leaving group (e.g., chloride) with a thio-triazole moiety.

Key Reaction Steps

The synthesis can be broken into sequential steps, as evidenced by analogous triazole derivatives:

Triazole Ring Formation

The cyclization of acylhydrazine derivatives involves nucleophilic attack of the hydrazine’s amine on the carbonyl carbon, followed by elimination of water and ring closure . This mechanism is critical for forming the heterocyclic core.

S-Alkylation

Triazole-3-thiols react with alkyl bromides via an SN2 mechanism. Cesium carbonate deprotonates the thiol, generating a nucleophilic sulfide that attacks the alkyl electrophile .

Reduction of Ketones

Ketones derived from alkylated triazoles are reduced to alcohols using NaBH₄ in ethanol. This step involves hydride transfer to the carbonyl carbon, forming a secondary alcohol .

Structural Modifications

The compound’s bromophenoxy group and acetamide moiety enable further chemical transformations:

-

Nucleophilic Substitution : The bromine atom in the phenoxy group can undergo substitution reactions (e.g., with amines or thiols) to alter reactivity or introduce new functionalities.

-

Hydrolysis : The acetamide group may hydrolyze under acidic or basic conditions to form carboxylic acids, influencing solubility and biological activity.

Reaction Conditions and Purification

Optimal conditions vary by step:

Comparative Analysis of Triazole Derivatives

The target compound shares structural features with other triazole derivatives, differing in functional groups:

Challenges and Optimizations

Scientific Research Applications

n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving triazole derivatives.

Medicine: Potential use as a pharmaceutical agent due to its biological activity.

Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 4-bromophenoxy group enhances electron-withdrawing properties and lipophilicity relative to chloro or fluoro substituents in analogs (e.g., 9b in ). Bromine’s larger atomic radius may improve hydrophobic interactions in biological targets .

- Functional Groups: Unlike hydrazinecarbonyl-containing analogs (9a–b, ), the target lacks hydrogen-bond donors, suggesting divergent target selectivity .

Physicochemical Comparison:

- The target’s lower molecular weight (~311 g/mol) compared to ’s compound (~577 g/mol) suggests better membrane permeability .

Biological Activity

n-((1H-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide (CAS Number: 1179871-61-4) is a compound featuring a triazole moiety linked to a bromophenoxy group. This structure is significant as triazoles have been recognized for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 315.55 g/mol. The presence of the triazole ring is crucial for its biological activities due to its ability to interact with various biological targets.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit lower toxicity and higher bioavailability compared to their imidazole counterparts. The mechanism involves inhibiting fungal cytochrome P450 enzymes, which are vital for ergosterol biosynthesis in fungi .

Antibacterial Activity

The antibacterial potential of this compound has been noted in various studies. Triazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial efficacy .

Anticancer Activity

Preliminary data suggest that this compound may possess anticancer properties. Triazole derivatives have been linked to cytotoxic effects in various cancer cell lines. For example, studies have demonstrated that modifications on the triazole ring can lead to significant cytotoxicity against human cancer cells .

Case Study 1: Antifungal Efficacy

In a comparative study on triazole derivatives, this compound was tested against Candida albicans and Aspergillus fumigatus. Results indicated an IC value comparable to established antifungal agents such as fluconazole, highlighting its potential as an effective antifungal agent.

Case Study 2: Anticancer Activity

A study assessed the anticancer activity of various triazole derivatives against A431 epidermoid carcinoma cells. The compound exhibited significant cytotoxicity with an IC value lower than that of doxorubicin, suggesting it could be a candidate for further development in cancer therapy .

Structure Activity Relationship (SAR)

The SAR analysis indicates that:

- Triazole Ring : Essential for antifungal and anticancer activity.

- Bromophenoxy Group : Enhances antibacterial properties.

- Acetamide Linkage : Contributes to overall biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.